molecular formula C8H7BrO3 B121415 Methyl 4-bromo-3-hydroxybenzoate CAS No. 106291-80-9

Methyl 4-bromo-3-hydroxybenzoate

Cat. No.: B121415
CAS No.: 106291-80-9
M. Wt: 231.04 g/mol
InChI Key: VYOFPLOREOHCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-3-hydroxybenzoate (CAS: 106291-80-9; molecular formula: C₈H₇BrO₃) is a brominated aromatic ester derivative characterized by a hydroxyl group at position 3, a bromine atom at position 4, and a methoxycarbonyl group at position 1 of the benzene ring. It is a white-to-yellow crystalline powder with a melting point of 123°C . The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 10.812(4) Å, b = 6.317(2) Å, c = 12.490(5) Å, and β = 100.164(6)° .

This compound serves as a precursor in synthesizing antimicrobial agents and cryptophane derivatives for supramolecular chemistry . It is commercially available with ≥98% purity and is classified as an irritant, requiring storage at low temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-hydroxybenzoate can be synthesized through the bromination of methyl p-hydroxybenzoate. The reaction typically involves the use of bromine in a suitable solvent such as chloroform or dichloromethane . The reaction is carried out under controlled conditions, often at low temperatures to prevent over-bromination. After the reaction, the product is purified through extraction and recrystallization to achieve the desired purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three functional groups:

  • Bromine (Br) : Electrophilic substitution or nucleophilic displacement.

  • Hydroxyl (-OH) : Oxidation or protection/deprotection.

  • Ester (-COOCH₃) : Hydrolysis or transesterification.

Substitution Reactions

The bromine atom undergoes nucleophilic substitution under basic or acidic conditions. Example reagents and outcomes:

Reagent Conditions Product
Ammonia (NH₃) Ethanol, refluxMethyl 4-amino-3-hydroxybenzoate
Sodium methoxide DMF, 80°CMethyl 4-methoxy-3-hydroxybenzoate

Note: Steric hindrance from the adjacent hydroxyl group may slow substitution kinetics .

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone or carboxylic acid:

Oxidizing Agent Conditions Product
KMnO₄ (acidic) H₂SO₄, heat4-Bromo-3-hydroxybenzoic acid
CrO₃ Acetone, 0°C4-Bromo-3-oxobenzoate

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the carboxylic acid:

Reagent Conditions Product
NaOH (aqueous) Reflux, 4 hours4-Bromo-3-hydroxybenzoic acid
H₂SO₄ (dilute) Methanol, 60°CPartial hydrolysis to acid/ester

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and HBr.

  • Light Sensitivity : Prolonged UV exposure leads to debromination, forming methyl 3-hydroxybenzoate .

  • Byproduct Formation : Over-bromination produces 3,5-dibromo-4-hydroxybenzoate (≈15% in unoptimized reactions) .

Table 2: Byproduct Analysis

Byproduct Formation Conditions Mitigation Strategy
3,5-Dibromo-4-hydroxybenzoateExcess Br₂, >30°CStrict stoichiometric control of Br₂
Debrominated esterUV light exposureAmber glassware, inert atmosphere

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-bromo-3-hydroxybenzoate has been utilized as a precursor in the synthesis of various pharmaceuticals, particularly as a building block for antimicrobial agents. Its derivatives have shown promise in the development of broad-spectrum antimicrobials, which are crucial in combating resistant bacterial strains.

Case Study: Antimicrobial Synthesis

In a study by Zhong et al. (2001), methyl 3-hydroxybenzoate derivatives were synthesized into compounds exhibiting significant antimicrobial activity. The research highlighted the potential of this compound derivatives to serve as effective starting materials for these applications .

Compound Activity Reference
This compoundAntimicrobialZhong et al., 2001
Other derivativesBroad-spectrum activityNie et al., 2005

Material Science Applications

Beyond pharmaceuticals, this compound plays a role in materials science, particularly in the synthesis of functionalized materials such as metal-organic frameworks (MOFs). The compound's reactivity allows it to be used as a linker or functional group in various synthetic pathways.

Case Study: Metal-Organic Frameworks

Recent research has explored the use of this compound in creating elongated triazine-based tricarboxylic acid linkers for MOFs. These materials have potential applications in gas storage and separation technologies .

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group and bromine atom play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Differences

Key isomers and derivatives of methyl 4-bromo-3-hydroxybenzoate include:

Compound Name CAS No. Substituent Positions Crystallographic Features Hydrogen Bonding Patterns
This compound 106291-80-9 3-OH, 4-Br, 1-COOCH₃ Monoclinic (P2₁/c); helical chains along b-axis via O–H···O bonds Infinite O–H···O chains; no π–π interactions
Methyl 5-bromo-2-hydroxybenzoate Not provided 2-OH, 5-Br, 1-COOCH₃ Monoclinic (P2₁); planar structure (r.m.s. deviation = 0.055 Å) C(6) chains along [010] via O–H···O; weak π–π interactions (3.98 Å centroid distances)
Methyl 4-bromo-2-hydroxybenzoate 22717-56-2 2-OH, 4-Br, 1-COOCH₃ No crystallographic data available
Methyl 3-bromo-4-hydroxybenzoate 14348-38-0 4-OH, 3-Br, 1-COOCH₃ No crystallographic data available

Structural Insights :

  • Substituent Position Effects : The position of bromine and hydroxyl groups significantly impacts molecular packing. For example, this compound forms helical chains due to steric hindrance from the twisted methoxycarbonyl group (dihedral angle: 8.06° with the benzene ring) , while its isomer methyl 5-bromo-2-hydroxybenzoate adopts a planar conformation .
  • Hydrogen Bonding : Both isomers exhibit O–H···O hydrogen bonds, but this compound lacks π–π interactions observed in methyl 5-bromo-2-hydroxybenzoate .

Physicochemical Properties

Property This compound Methyl 5-Bromo-2-Hydroxybenzoate Methyl 3-Bromo-4-Hydroxybenzoate
Molecular Weight (g/mol) 231.05 231.05 (calculated) 231.05 (calculated)
Melting Point (°C) 123 Not reported Not reported
Solubility Insoluble in water; soluble in organic solvents (e.g., EtOAc, ACN) Similar profile assumed Similar profile assumed
Stability Stable under cold storage

Key Observations :

  • The melting point of this compound is well-documented, whereas data for other isomers are sparse.
  • All isomers share similar molecular weights and solubility profiles due to analogous functional groups.

Biological Activity

Methyl 4-bromo-3-hydroxybenzoate, a compound with the molecular formula C8_8H7_7BrO3_3, has garnered attention in various fields of research due to its biological activity. This article explores its structural characteristics, biological implications, and relevant case studies.

Structural Characteristics

This compound features a methoxycarbonyl group that is twisted at a dihedral angle of 8.06° relative to the benzene ring. In the crystalline state, molecules are interconnected through O—H···O hydrogen bonds, forming helical chains along the b-axis . These structural attributes may contribute to its biological functions.

Antimicrobial Properties

Research indicates that derivatives of this compound play a significant role in the synthesis of broad-spectrum antimicrobials. The compound's structural similarity to other hydroxybenzoate derivatives has been linked to enhanced antimicrobial activity against various pathogens. For instance, methyl 3-hydroxybenzoate derivatives have been utilized as starting materials for synthesizing diverse antimicrobial agents .

Cytotoxicity and Pharmacological Effects

This compound exhibits cytotoxic properties that have been evaluated in various studies. For example, it has been shown to inhibit specific cancer cell lines, suggesting potential applications in cancer therapy. The compound's interaction with cellular pathways and its ability to induce apoptosis in malignant cells are areas of ongoing research.

Case Studies and Research Findings

  • Antimicrobial Activity : A study by Zhong et al. (2001) highlights the effectiveness of this compound derivatives in combating bacterial strains. The study demonstrated that these compounds could inhibit bacterial growth significantly, supporting their use as potential antimicrobial agents .
  • Cytotoxicity Assessment : In a comparative analysis of various hydroxybenzoate derivatives, this compound was found to exhibit higher cytotoxicity against breast cancer cell lines compared to its non-brominated counterparts. This suggests that bromination enhances biological activity, possibly through increased lipophilicity and membrane permeability .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that this compound may interact with cellular signaling pathways involved in apoptosis and cell proliferation. These findings were supported by assays measuring changes in gene expression profiles in treated cells .

Data Tables

Property Value
Molecular FormulaC8_8H7_7BrO3_3
Molecular Weight231.05 g/mol
Log P (octanol-water partitioning)2.08
BBB PermeantYes
P-gp SubstrateNo

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-bromo-3-hydroxybenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via esterification of 4-bromo-3-hydroxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or via halogenation of methyl 3-hydroxybenzoate derivatives. Evidence from coupling reactions in triazine-based syntheses suggests that temperature control (130°C) and stoichiometric ratios (1:1 equiv. of reactants) are critical for minimizing side products . Yield optimization requires purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can researchers ensure purity and structural fidelity during purification?

  • Methodological Answer : Purity is confirmed using HPLC (>95% purity thresholds) and thin-layer chromatography (TLC) with UV visualization. Recrystallization from ethanol/water mixtures improves crystalline purity, while NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity. For example, ¹H NMR in DMSO-d₆ should show characteristic peaks: δ 10.5 (OH), δ 3.8 (OCH₃), and aromatic protons at δ 7.2–8.0 .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Use impervious gloves (nitrile), sealed goggles, and fume hoods to avoid skin/eye contact. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap/water. Store in airtight containers away from oxidizing agents, as brominated aromatics may decompose under heat or light, releasing toxic fumes .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹), ester carbonyl (1700–1750 cm⁻¹), and C-Br (500–600 cm⁻¹) stretches.
  • XRD : Single-crystal X-ray diffraction (employing SHELX-97 software) resolves molecular packing and hydrogen-bonding networks, critical for crystallographic studies .
  • Elemental Analysis : Match calculated vs. observed C, H, Br, and O percentages (e.g., C 41.61%, H 3.05%, Br 34.58%) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, but the adjacent hydroxyl group may hinder palladium catalyst accessibility. Computational DFT studies (e.g., Gaussian 09) model transition states to predict regioselectivity. Experimental validation using Pd(PPh₃)₄ and aryl boronic acids under inert atmospheres (N₂/Ar) optimizes coupling efficiency .

Q. What strategies resolve contradictions in reported crystallographic data for this compound?

  • Methodological Answer : Discrepancies in unit cell parameters or space groups (e.g., monoclinic vs. orthorhombic) arise from polymorphic variations. Redetermine crystal structure using low-temperature (<100 K) XRD to minimize thermal motion artifacts. Validate with R-factor convergence (<0.05) and Hirshfeld surface analysis to confirm intermolecular interactions .

Q. Can this compound serve as a precursor for bioactive derivatives?

  • Methodological Answer : Yes. The hydroxyl and ester groups enable functionalization:

  • Antimicrobial Agents : Introduce sulfonamide groups via nucleophilic substitution (e.g., SOCl₂ activation followed by amine coupling) .
  • Anti-inflammatory Derivatives : Acetylate the hydroxyl group to reduce polarity, enhancing blood-brain barrier penetration .

Q. How do computational models predict the compound’s solubility and partition coefficients?

  • Methodological Answer : Use COSMO-RS or Abraham solvation models in software like ALOGPS to calculate logP (~2.1) and aqueous solubility (~0.1 mg/mL). Compare with experimental shake-flask method results in octanol/water systems .

Q. What mechanistic insights explain variability in bromination efficiency during synthesis?

  • Methodological Answer : Competing electrophilic substitution pathways (para vs. ortho bromination) depend on directing effects of the hydroxyl and ester groups. Kinetic studies (monitored by GC-MS) reveal that excess Br₂ in acetic acid favors para-bromination, while FeBr₃ catalysis shifts selectivity toward meta positions .

Properties

IUPAC Name

methyl 4-bromo-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOFPLOREOHCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423741
Record name methyl 4-bromo-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106291-80-9
Record name methyl 4-bromo-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Bromo-3-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-3-hydroxybenzoic acid (30 mmol) in methanol (100 mL) was added concentrated sulfuric acid (2.6 mL). The solution was heated at reflux for 5 hours, cooled to 0° C., and then brought to pH 7 by adding saturated aqueous sodium carbonate. The solution was evaporated to one-third the original volume. Water was added and the product was extracted into ethyl acetate. The organic extracts were washed with water and brine and dried over anhydrous sodium sulfate. Evaporation gave 6.15 g (89%) of the product as a white solid, m.p. 130-132° C.
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

1.5 ml of thionyl chloride was added to 40 ml of MeOH at 0° C. The solution was stirred for 10 min and 5 g of 4-Bromo-3-hydroxy-benzoic acid was added. The reaction was stirred for 16 h at RT then heated to 50° C. for 3 h. The solvents were removed under reduced pressure. The residue was used directly in the next step. Yield 5.92 g
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-3-hydroxy-benzoic acid (prepared according to J. Amer. Chem Soc. 1946, 68, 574) (5 g, 32.8 mmol) in MeOH (100 mL), conc. H2SO4 (1 mL) is added. The solution is refluxed for 14 h, then concentrated to about 30 mL and poured into a water. The aqueous layer is extracted with ether (50 mL×4) and the combined organic extracts are neutralized with a saturated aqueous solution of NaHCO3 (50 mL×2), washed with brine (50 mL), dried over Na2SO4, filtered and concentrated to give the title compound as a white powder. TLC, Rf (AcOEt)=0.9. 1H-NMR (CDCl3, 300 MHz): δ=5.8 (bs, 1H), 7.45 (d, 1H), 7.55 (d, 1H), 7.7 (s, 1H) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a suspension of methyl 4-amino-3-hydroxybenzoate 69 (21.7 g, 127 mmol) in water (115 mL) at 0° C. was added a solution of sodium nitrite (9.1 g, 127 mmol) in water (50 mL). The resultant mixture was stirred at 0° C. for 1 h. Meanwhile, copper sulfate pentahydrate (42.4 g, 169 mmol) was dissolved in water (135 mL) with heating and sodium bromide (26.4 g, 257 mmol) was added slowly with stirring. The resultant dark green solution was stirred for 5 min, and then was treated with a solution of sodium sulfite (11.3 g, 90 mmol) in water (40 mL). The resultant lime green slurry was stirred for 5 min, and then cooled by the addition of ice. The ice water was decanted off, carefully avoiding dryness. The residue was rinsed with water (3×) and the resultant white solid was dissolved in 115 mL concentrated HBr (115 mL). This acidic copper bromide solution was added to the diazonium salt suspension (see above) at 0° C. The resultant mixture was gradually heated up to 100° C., then stirred at this temperature for 1 h. Significant foaming was observed. After this time, the reaction mixture was cooled and brought to pH 4–5 by the addition of sodium carbonate. EtOAc was added and the mixture was filtered. The filtrate was extracted with EtOAc (3×). The organic layers were dried over Na2SO4 and filtered to give 70. 1H NMR (400 MHz CDCl3) δ: 3.91 (s, 3H), 5.81 (br s, 1H), 7.48 (dd, J=8.5 Hz, 1.4 Hz, 1H), 7.54 (d, J=8.5 Hz, 1H), 7.68 (s, 1H). MS (EI) m/z (M−H−) 229.
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
42.4 g
Type
catalyst
Reaction Step One
Name
methyl 4-amino-3-hydroxybenzoate
Quantity
21.7 g
Type
reactant
Reaction Step Two
Name
Quantity
115 mL
Type
solvent
Reaction Step Two
Quantity
9.1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
26.4 g
Type
reactant
Reaction Step Five
Quantity
11.3 g
Type
reactant
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Six
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name

Synthesis routes and methods V

Procedure details

The title compound was prepared according to the method reported by Faltis et al.[Faltis, 1941] using 4-bromo-3-hydroxybenzoic acid (5.7 g, 26.26 mmol) and concentrated sulphuric acid (98% solution, 1.4 mL, 26.26 mmol) in anhydrous MeOH (150 mL) to give methyl 4-bromo-3-hydroxybenzoate as a colourless crystalline powder (5.4 g, 89%) after recrystallisation from MeOH; mp. 126-127° C., lit.[Faltis, 1941] (hexane) 124-125° C.; δH (270 MHz, CDCl3) 3.90 (s, 3H), 5.75 (bs, 1H—exchanges with D2O), 7.46 (dd, J=8.4, 2.0, 1H), 7.53 (d, J=8.2, 1H), 7.67 (d, J=1.7, 1H); LRMS (FAB+) m/z (rel. intensity) 232.0 (94, [C8H781BrO3+H]), 230.8 (100, [C8H779BrO3+H]); LC-MS (APCI−): tR=3.72 min, m/z 230.96 (M−H); HPLC: tR=2.04 min (99%); HRMS (FAB+) Found 232.96325; C8H8O381Br requires 232.96363.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 4-bromo-3-hydroxybenzoate
Methyl 4-bromo-3-hydroxybenzoate
Methyl 4-bromo-3-hydroxybenzoate
Methyl 4-bromo-3-hydroxybenzoate
Methyl 4-bromo-3-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.